Isozyme Selectivity: Finasteride Exhibits ~130-Fold Higher Second-Order Rate Constant for 5AR2 vs. 5AR1
Finasteride demonstrates pronounced selectivity for the type II 5α-reductase isozyme (5AR2) over the type I isozyme (5AR1). In rhesus macaque 5α-reductase models, which share 94–96% protein sequence identity with human homologs, finasteride exhibits a second-order rate constant (kinact/KI) for 5AR2 of 5.2 × 10^5 M^-1 s^-1 compared with 4 × 10^3 M^-1 s^-1 for 5AR1, representing an approximate 130-fold difference in inhibition efficiency [1]. In contrast, dutasteride inhibits both 5AR1 and 5AR2 with IC50 values of 6 nM and 7 nM, respectively, and is approximately 60-fold more potent against 5AR1 than finasteride [2]. This isozyme selectivity profile directly impacts tissue-specific DHT suppression and the spectrum of off-target neurosteroid modulation [3].
| Evidence Dimension | Second-order rate constant for 5α-reductase isozyme inhibition |
|---|---|
| Target Compound Data | 5AR2: 5.2 × 10^5 M^-1 s^-1; 5AR1: 4 × 10^3 M^-1 s^-1 |
| Comparator Or Baseline | Dutasteride IC50: 5AR1 = 6 nM, 5AR2 = 7 nM (approximately equipotent against both isozymes) |
| Quantified Difference | Finasteride: ~130-fold difference between 5AR2 and 5AR1 inhibition; Dutasteride: ~1.2-fold difference |
| Conditions | Rhesus macaque 5α-reductase expressed in COS cells; in vitro enzyme inhibition assay |
Why This Matters
Isozyme selectivity determines which tissues and physiological processes are impacted; procurement decisions for research models requiring specific 5AR2 inhibition without 5AR1 modulation should prioritize finasteride.
- [1] Ellsworth KP, Azzolina BA, Baginsky W, et al. Cloning, expression and characterization of rhesus macaque types 1 and 2 5alpha-reductase: evidence for mechanism-based inhibition by finasteride. J Steroid Biochem Mol Biol. 1998;66(5-6):271-279. doi:10.1016/s0960-0760(98)00059-4 View Source
- [2] Bramson HN, Hermann D, Batchelor KW, Lee FW, James MK, Frye SV. Unique preclinical characteristics of GG745, a potent dual inhibitor of 5AR. J Pharmacol Exp Ther. 1997;282(3):1496-1502. View Source
- [3] Finn DA, Beadles-Bohling AS, Beckley EH, et al. A new look at the 5alpha-reductase inhibitor finasteride. CNS Drug Rev. 2006;12(1):53-76. doi:10.1111/j.1527-3458.2006.00053.x View Source
